molecular formula C6H9BrN2 B8810035 1-(3-Bromopropyl)-1H-imidazole

1-(3-Bromopropyl)-1H-imidazole

Cat. No.: B8810035
M. Wt: 189.05 g/mol
InChI Key: SMHXSOKKHVQCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-1H-imidazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

1-(3-bromopropyl)imidazole

InChI

InChI=1S/C6H9BrN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2

InChI Key

SMHXSOKKHVQCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1H-imidazole-1-propanol (1.00 g, 3.65 mmol—prepared according to patent: WO 9722596 A1), carbon tetrabromide (1.80 g, 5.47 mmol) and triphenyl phosphine (1.43 g, 5.47 mmol) was stirred at ambient temperature for 18 hours. The solvent was evaporated and the residue purified by flash chromatography on silica gel. Elution with 10% methanol in dichloromethane yielded the title compound (425 mg, 35% yield) as a pale yellow solid:
Quantity
1 g
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reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

To a stirred solution of imidazole (500 mg, 7.35 mmol) and 1,3-dibromopropane (2.2 mL, 22.0) in THF (35 mL) was added 60% NaH (356 mg, 8.82 mmol), and the resultant mixture was refluxed for 1 h and stirred at room temperature overnight. The mixture was quenched with H2O (25 mL) and diluted with CH2Cl2 (40 mL). The aqueous phase was separated and extracted with CH2Cl2 (3×15 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated to dryness. Purification by flash chromatography on silica gel (CH2Cl2/MeOH, 97:3) provided 1-(3-Bromo-propyl)-1H-imidazole (410 mg, 30%) as a colorless oil. 1H NMR (CDCl3) δ 2.20-2.34 (m, 2H), 3.31 (t, 2H, J=6.3 Hz), 4.16 (t, 2H, J=6.2 Hz), 6.93 (s, 1H), 7.08 (s, 1H), 7.51 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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